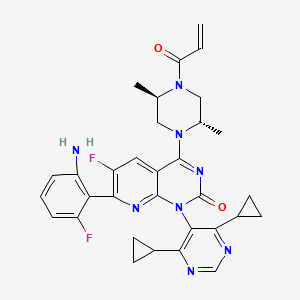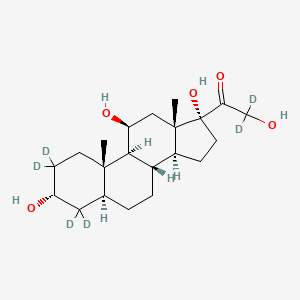
Aak1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aak1-IN-2 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . This compound has shown potential in therapeutic applications, particularly in the treatment of neuropathic pain and various viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-2 involves a series of chemical reactions, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Optimization of the compound’s properties through various chemical modifications .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Aak1-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its inhibitory activity and selectivity .
Wissenschaftliche Forschungsanwendungen
Aak1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of AAK1 and its role in cellular signaling pathways.
Medicine: Explored as a therapeutic agent for the treatment of neuropathic pain, Alzheimer’s disease, Parkinson’s disease, and various viral infections such as Hepatitis C, Dengue, Ebola, and COVID-19
Wirkmechanismus
Aak1-IN-2 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the adaptor protein 2 (AP2) complex. This inhibition disrupts the phosphorylation of the AP2 complex, thereby modulating receptor endocytosis and affecting various cellular processes . The molecular targets and pathways involved include the clathrin-mediated endocytic pathway and the Notch signaling pathway .
Vergleich Mit ähnlichen Verbindungen
TIM-098a: Another potent AAK1 inhibitor with a similar mechanism of action.
Pyrrolo[2,1-f][1,2,4]triazines: A series of compounds investigated for their inhibitory activity against AAK1.
Quinazoline-based inhibitors: Compounds with structural similarities and inhibitory activity against AAK1.
Uniqueness of Aak1-IN-2: this compound stands out due to its high selectivity and potency in inhibiting AAK1. It has shown promising results in preclinical studies, particularly in reducing neuropathic pain and inhibiting viral infections. Its unique structure and functional group modifications contribute to its enhanced activity and selectivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H20N4 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
FMNWOBLAZAYOSG-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Kanonische SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


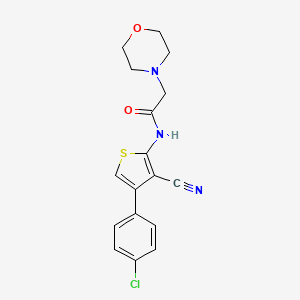


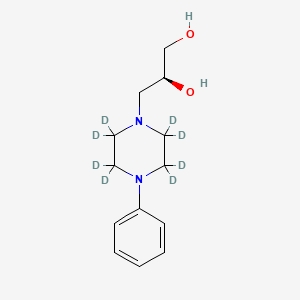
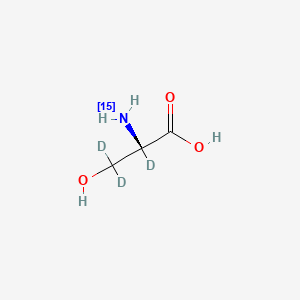
![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
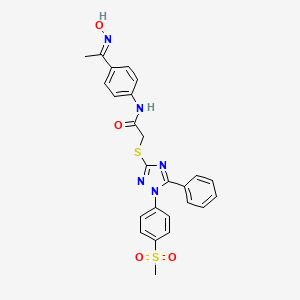
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
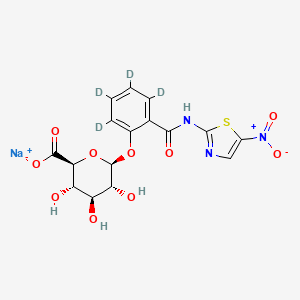
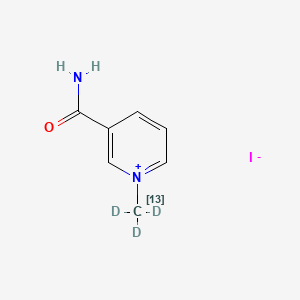
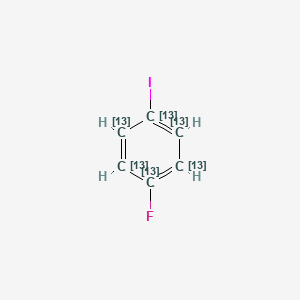
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
